molecular formula C15H16ClNO2 B6112419 N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide

N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6112419
M. Wt: 277.74 g/mol
InChI Key: IFTRLKBBEGZIQA-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a 4-chlorophenyl group attached to an ethyl chain, which is further connected to a dimethylfuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl ethylamine and 2,5-dimethylfuran-3-carboxylic acid.

    Amidation Reaction: The 4-chlorophenyl ethylamine is reacted with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the reaction.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: Utilized in the synthesis of novel materials with unique properties for applications in electronics and photonics.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)ethyl]-cyanamide: A related compound with a cyanamide group instead of a carboxamide group.

    4-chlorophenyl ethylamine: The precursor used in the synthesis of N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide.

    2,5-dimethylfuran-3-carboxylic acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both the 4-chlorophenyl and dimethylfuran carboxamide moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9-8-14(11(3)19-9)15(18)17-10(2)12-4-6-13(16)7-5-12/h4-8,10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTRLKBBEGZIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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